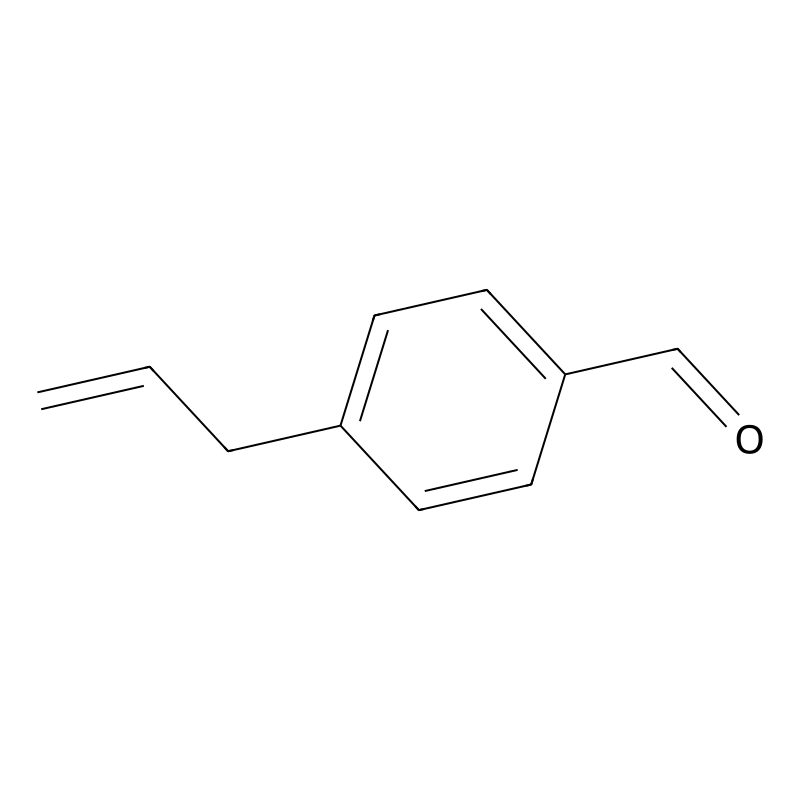

4-Allylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sustainable Synthesis of Natural Benzaldehyde

Field: Green Chemistry

Application: Natural benzaldehyde is an aromatic flavor compound.

Results: First experimental results show remarkable conversion for the first and third systems.

Enzymatic Production of Benzaldehyde from L-Phenylalanine

Field: Biochemistry

Claisen-Schmidt Reaction to Prepare Functionalized α,β-Unsaturated Ketones

Field: Organic Chemistry

Synthesis of 4-Allylbenzaldehyde

Application: 4-Allylbenzaldehyde is a specific compound with its own properties.

Results: The synthesized 4-Allylbenzaldehyde can be used in further reactions to synthesize other compounds.

Use of 4-Allylbenzaldehyde in Perfumery

Field: Perfumery

Application: 4-Allylbenzaldehyde has a unique aroma that can be used in the creation of perfumes.

Method: The compound can be added to a perfume formulation to contribute to the overall scent.

Results: The addition of 4-Allylbenzaldehyde can enhance the complexity and depth of a perfume’s scent.

4-Allylbenzaldehyde is an organic compound characterized by the presence of an allyl group attached to a benzaldehyde moiety. Its chemical formula is , and it features a benzene ring with a formyl group (-CHO) and a prop-2-enyl group (-CH=CH-CH2-) as substituents. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features, which allow for various chemical transformations.

- Benzoin Condensation: This reaction involves the coupling of two aldehydes, where 4-allylbenzaldehyde can act as one of the reactants, forming benzoin derivatives. This reaction is catalyzed by cyanide ions or other nucleophiles, leading to the formation of carbon-carbon bonds .

- Biginelli Reaction: Although primarily associated with the synthesis of dihydropyrimidinones, the Biginelli reaction can utilize 4-allylbenzaldehyde as a starting material in multi-component reactions that yield complex heterocyclic compounds .

- Pericyclic Reactions: 4-Allylbenzaldehyde can undergo various pericyclic reactions, including cycloaddition and sigmatropic rearrangements, due to its allylic double bond .

Research indicates that 4-allylbenzaldehyde exhibits biological activity that may be relevant in pharmacology. Some studies suggest potential anti-inflammatory and antioxidant properties, making it a candidate for further investigation in drug development. Its derivatives have been explored for their effects on various biological targets, including enzymes and receptors involved in metabolic processes.

Several methods exist for synthesizing 4-allylbenzaldehyde:

- Allylation of Benzaldehyde: A common synthetic route involves the reaction of benzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. This method allows for the direct introduction of the allyl group onto the benzaldehyde structure .

- Oxidation of Allylbenzyl Alcohol: Another approach involves the oxidation of allylbenzyl alcohol using oxidizing agents such as chromic acid or potassium permanganate to yield 4-allylbenzaldehyde.

- Benzoin Condensation: Utilizing benzoin condensation with appropriate reagents can also lead to the formation of 4-allylbenzaldehyde derivatives through multi-step processes involving aldehydes and nucleophiles .

4-Allylbenzaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its reactive aldehyde and allylic functionalities.

- Flavoring and Fragrance Industry: The compound is utilized in the production of flavors and fragrances owing to its pleasant aroma.

- Material Science: It has potential applications in polymer chemistry, particularly in the synthesis of functionalized polymers through radical polymerization techniques.

Studies on interaction mechanisms involving 4-allylbenzaldehyde have focused on its reactivity with biological macromolecules. Investigations into its binding affinity with proteins or enzymes have shown promise, indicating that modifications to its structure could enhance its biological efficacy. Additionally, research into its interactions with other small molecules has provided insights into its potential role as a lead compound in drug discovery.

Several compounds share structural similarities with 4-allylbenzaldehyde, each exhibiting unique properties:

| Compound Name | Structure | Key Features |

|---|---|---|

| Benzaldehyde | Benzaldehyde | Simple aromatic aldehyde; no allyl group |

| 3-Allylbenzaldehyde | 3-Allylbenzaldehyde | Allyl group at position 3; different reactivity |

| 2-Allylbenzaldehyde | 2-Allylbenzaldehyde | Allyl group at position 2; distinct substitution pattern |

Uniqueness: The primary distinction of 4-allylbenzaldehyde lies in its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity compared to other isomers like 2-aldehydes or 3-aldehydes. The presence of both an aldehyde and an allylic double bond makes it particularly versatile for further chemical transformations.

The allylation of benzaldehyde to produce 4-allylbenzaldehyde represents a fundamental transformation in organic synthesis that proceeds through several well-established mechanistic pathways. The reaction mechanism primarily involves the formation of carbon-carbon bonds between an allyl group and the aromatic ring of benzaldehyde, facilitated by various catalytic systems [1] [2].

The predominant mechanism for this transformation involves asymmetric allylation using chiral catalysts, particularly the QUINOX (chiral N-oxide) system. Quantum chemical studies have demonstrated that the reaction proceeds via an associative pathway involving neutral, octahedral silicon complexes with only one molecule of the catalyst participating in the rate- and selectivity-determining step [1]. The mechanism exhibits significant dependence on the electronics of the aldehyde substrate, with electron-withdrawing groups such as para-trifluoromethyl substituents providing excellent yields and enantioselectivity (96% enantiomeric excess at -40°C), while electron-donating groups like para-methoxy result in reduced selectivity (16% enantiomeric excess) [1].

Computational investigations reveal that the catalytic allylation can follow distinct mechanisms depending on the solvent employed. In toluene and dichloromethane, the QUINOX-catalyzed allylation predominantly follows an associative pathway, while in acetonitrile, a dissociative pathway becomes more favorable [3]. Noncovalent interactions, particularly π-stacking effects for the associative mechanism and CH/π interactions for the dissociative mechanism, play pivotal roles in enantiostereodifferentiation [3].

Alternative catalytic systems include copper-based coordination polymers, which demonstrate high efficiency for the allylation of aldehydes using potassium allyltrifluoroborate as the allyl source [4]. These systems operate under mild conditions at room temperature and exhibit excellent yields (95%) with significantly reduced reaction times compared to traditional Brønsted acid catalysts [4]. The copper-tartrate coordination polymer shows superior performance with dichloromethane/water co-solvent systems, attributed to increased solubility of the potassium allyltrifluoroborate reagent [4].

Alternative Routes: Friedel-Crafts Alkylation and Transition Metal-Mediated Approaches

Friedel-Crafts alkylation represents a classical approach for introducing allyl groups onto aromatic systems, though it suffers from several inherent limitations when applied to benzaldehyde derivatives. The mechanism involves electrophilic aromatic substitution where a carbocation intermediate attacks the π-electron system of the benzene ring [5]. However, this approach faces significant challenges including carbocation rearrangements, polyalkylation, and the deactivating effect of the aldehyde functional group [6].

The limitations of traditional Friedel-Crafts alkylation have led to the development of more environmentally benign catalytic approaches. Modern methodologies employ catalytic amounts of Lewis acids with alternative substrates such as benzyl alcohols, propargyl alcohols, and allyl alcohols instead of toxic alkyl halides [7]. These approaches provide superior atom economy and reduce the formation of salt byproducts that characterize stoichiometric Friedel-Crafts processes [7].

Transition metal-mediated approaches offer superior selectivity and milder reaction conditions. Palladium-catalyzed direct allylation represents a particularly promising alternative, employing palladium complexes in combination with silver additives to achieve site-selective C-H activation [8]. The mechanism involves silver-mediated C-H activation followed by transmetalation to palladium and subsequent reductive elimination [8]. This approach demonstrates excellent regioselectivity for linear (E)-allylated products with yields comparable to traditional methods while avoiding the use of pre-functionalized substrates [8].

Rhodium-catalyzed systems provide another viable alternative, particularly for the allylation of aldehydes through retroallylation mechanisms. These systems operate at elevated temperatures (100-250°C) and can utilize homoallylic alcohols as allyl sources, with the reaction proceeding through rhodium-mediated retroallylation to form allyl rhodium intermediates [9]. The process benefits from microwave heating, which significantly accelerates reaction times while maintaining selectivity [9].

Optimization of Reaction Conditions (Solvents, Temperature, Catalysts)

The optimization of reaction conditions for 4-allylbenzaldehyde synthesis requires careful consideration of multiple interdependent parameters. Temperature optimization studies reveal that reaction rates generally increase with temperature up to 120°C, following Arrhenius kinetics principles [10]. However, temperatures exceeding 120°C often lead to decreased selectivity due to catalyst deactivation through processes such as sintering or coke formation [10].

Solvent selection profoundly influences both reaction mechanism and selectivity. Systematic studies demonstrate that dichloromethane/water co-solvent systems provide optimal conditions for many allylation reactions, achieving yields of 95% with significantly reduced reaction times [11]. The addition of water as a co-solvent improves the solubility of ionic reagents such as potassium allyltrifluoroborate while maintaining the organic character necessary for substrate dissolution [11].

For asymmetric allylation processes, solvent choice determines the operative mechanism. Polar solvents such as acetonitrile favor dissociative pathways, while nonpolar solvents like toluene promote associative mechanisms [3]. This mechanistic divergence directly impacts enantioselectivity, with associative pathways generally providing superior stereochemical control [3].

Catalyst loading optimization typically reveals optimal performance at 5-10 mol% catalyst concentration. Below this range, insufficient catalyst availability limits reaction rates, while excessive catalyst loading (>15 mol%) provides diminishing returns and may lead to undesired side reactions [12]. The relationship between catalyst loading and selectivity remains relatively stable across the 5-15 mol% range, indicating robust catalyst performance within this window [12].

Reaction time optimization studies demonstrate that most allylation reactions reach completion within 4-6 hours under optimal conditions. Extended reaction times beyond this point typically do not improve yields significantly but may lead to product degradation or formation of side products [11]. Mechanochemical approaches can reduce reaction times to 0.5-2 hours through enhanced mixing and mass transfer [11].

Pressure optimization, particularly relevant for gas-phase or supercritical fluid systems, shows optimal performance at 3-4 bar. Higher pressures improve mass transfer and reaction rates but require more sophisticated equipment and may not provide proportional benefits [12]. The effect of pressure on selectivity varies with the specific catalytic system, with some showing improved selectivity under moderate pressure conditions [12].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 4-allylbenzaldehyde faces numerous challenges that must be addressed to achieve economically viable and environmentally sustainable processes. The primary challenges include catalyst recovery and recycling, heat management, product separation, and waste minimization [13] [14].

Catalyst recovery represents a significant economic consideration, particularly for precious metal catalysts such as palladium and rhodium systems. Immobilization strategies using silica supports have shown promise for facilitating catalyst separation and reuse. The development of Ru@SiO₂-[Cu-NHC] systems demonstrates the feasibility of combining multiple catalytic functions on a single support while maintaining recyclability [15]. These multifunctional catalysts have been successfully demonstrated on scales up to 305 mmol of amine substrate, indicating potential for further scale-up [15].

Heat management becomes critical at industrial scale due to the exothermic nature of many allylation reactions. Process intensification strategies include the implementation of advanced temperature control systems and the use of microreactor technology to enhance heat transfer [16]. Continuous flow reactors offer superior heat management compared to batch processes and enable better control of reaction parameters [16].

Product separation and purification represent major cost drivers in industrial processes. Traditional separation methods often require multiple distillation or crystallization steps, each contributing to energy consumption and waste generation. Advanced separation technologies, including continuous chromatography and membrane-based separations, offer potential improvements in both efficiency and environmental impact [17].

Process intensification approaches provide comprehensive solutions to many industrial-scale challenges. The integration of reaction and separation operations in multifunctional reactors can significantly reduce equipment requirements and energy consumption [16]. These approaches maximize synergistic effects from partial processes while optimizing driving forces at all scales [16].

Waste minimization strategies focus on maximizing atom economy and minimizing byproduct formation. The development of catalytic systems that operate under mild conditions with high selectivity reduces the formation of waste products requiring disposal [17]. Implementation of process analytical technologies enables real-time monitoring and control, facilitating immediate adjustments to maintain optimal conditions and minimize off-specification products [17].

Economic considerations drive the selection of catalytic systems for industrial implementation. While highly enantioselective systems such as QUINOX catalysts provide excellent stereochemical control, their complexity and cost may limit industrial adoption. Copper-based coordination polymers offer a promising balance of performance and cost-effectiveness, demonstrating high yields under mild conditions with readily available and inexpensive catalysts [4].

The transition from laboratory-scale to commercial-scale production requires careful optimization of all process parameters to ensure product consistency and yield. Developments in bioreactor technology, such as single-use reactors and perfusion systems, have improved process reliability and ease of operation [17]. Implementation of Quality by Design principles ensures robust process performance across different scales while maintaining product quality specifications [17].